molecular formula C16H14Cl2O B1597518 3,4-Dichloro-4'-n-propylbenzophenone CAS No. 844885-29-6

3,4-Dichloro-4'-n-propylbenzophenone

Cat. No. B1597518
CAS RN: 844885-29-6
M. Wt: 293.2 g/mol
InChI Key: CAOMLNZLMSYKDW-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H14Cl2O . It is also known as Oxybenzone and is widely used in the production of sunscreen products.


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-4’-n-propylbenzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 4 positions and a propyl group at the 4’ position . The molecular weight is 293.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-4’-n-propylbenzophenone include a molecular weight of 293.19 g/mol and a molecular formula of C16H14Cl2O . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Proteomics Research

3,4-Dichloro-4’-n-propylbenzophenone: is utilized in proteomics research as a specialty product . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the identification and quantification of proteins, understanding their interactions, and studying post-translational modifications.

Sunscreen Production

Also known as Oxybenzone, 3,4-Dichloro-4’-n-propylbenzophenone is widely used in the production of sunscreen products. It acts as a UV filter, absorbing harmful UVA and UVB rays, thus protecting the skin from sun damage and potential long-term health risks.

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOMLNZLMSYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374224
Record name 3,4-Dichloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-n-propylbenzophenone

CAS RN

844885-29-6
Record name 3,4-Dichloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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